molecular formula C9H8ClN3 B6273044 (1R)-1-azido-5-chloro-2,3-dihydro-1H-indene CAS No. 2044706-33-2

(1R)-1-azido-5-chloro-2,3-dihydro-1H-indene

Katalognummer B6273044
CAS-Nummer: 2044706-33-2
Molekulargewicht: 193.63 g/mol
InChI-Schlüssel: NPBKYMVVVFANLE-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and reactivity. It also includes understanding how these properties influence the behavior of the compound .

Wirkmechanismus

If the compound is a drug or has some biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves understanding the risks associated with handling the compound, including its toxicity, flammability, and environmental impact .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-1-azido-5-chloro-2,3-dihydro-1H-indene involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2-chloro-3-nitrobenzoic acid", "ethyl 2-(bromomethyl)acrylate", "sodium azide", "sodium hydride", "palladium on carbon", "hydrogen gas", "acetic acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Reduction of 2-chloro-3-nitrobenzoic acid to 2-chloro-3-aminobenzoic acid using sodium hydride and palladium on carbon as a catalyst in the presence of hydrogen gas.", "Step 2: Esterification of 2-chloro-3-aminobenzoic acid with ethyl 2-(bromomethyl)acrylate using acetic acid as a solvent and sodium chloride as a catalyst.", "Step 3: Reduction of the resulting ester to the corresponding alcohol using sodium borohydride as a reducing agent.", "Step 4: Conversion of the alcohol to the corresponding tosylate using tosyl chloride and pyridine as a catalyst.", "Step 5: Substitution of the tosylate with sodium azide to form the corresponding azide.", "Step 6: Reduction of the nitro group to the corresponding amine using palladium on carbon as a catalyst in the presence of hydrogen gas.", "Step 7: Cyclization of the resulting amine to form (1R)-1-azido-5-chloro-2,3-dihydro-1H-indene using acetic acid as a solvent and sodium acetate as a catalyst." ] }

CAS-Nummer

2044706-33-2

Molekularformel

C9H8ClN3

Molekulargewicht

193.63 g/mol

IUPAC-Name

(1R)-1-azido-5-chloro-2,3-dihydro-1H-indene

InChI

InChI=1S/C9H8ClN3/c10-7-2-3-8-6(5-7)1-4-9(8)12-13-11/h2-3,5,9H,1,4H2/t9-/m1/s1

InChI-Schlüssel

NPBKYMVVVFANLE-SECBINFHSA-N

Isomerische SMILES

C1CC2=C([C@@H]1N=[N+]=[N-])C=CC(=C2)Cl

Kanonische SMILES

C1CC2=C(C1N=[N+]=[N-])C=CC(=C2)Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.